4-Ethyl-N-((1-methyl-1H-pyrazol-3-yl)methyl)aniline
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Overview
Description
4-Ethyl-N-((1-methyl-1H-pyrazol-3-yl)methyl)aniline is an organic compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-N-((1-methyl-1H-pyrazol-3-yl)methyl)aniline typically involves the reaction of 4-ethyl aniline with 1-methyl-1H-pyrazole-3-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic ring or the pyrazole moiety are replaced by other groups. Common reagents include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), nucleophiles (amines, thiols); reactions often require catalysts or specific conditions such as acidic or basic environments.
Major Products Formed:
Oxidation: Oxidized derivatives such as nitro compounds or quinones.
Reduction: Reduced derivatives such as amines or alcohols.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms on the aromatic ring or pyrazole moiety.
Scientific Research Applications
4-Ethyl-N-((1-methyl-1H-pyrazol-3-yl)methyl)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism by which 4-Ethyl-N-((1-methyl-1H-pyrazol-3-yl)methyl)aniline exerts its effects involves interactions with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
4-Ethyl-N-((1H-pyrazol-3-yl)methyl)aniline: Lacks the methyl group on the pyrazole ring.
4-Ethyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)aniline: Has the methyl group on a different position of the pyrazole ring.
4-Ethyl-N-((1-methyl-1H-imidazol-3-yl)methyl)aniline: Contains an imidazole ring instead of a pyrazole ring.
Uniqueness: The presence of the 1-methyl-1H-pyrazole-3-yl moiety in 4-Ethyl-N-((1-methyl-1H-pyrazol-3-yl)methyl)aniline provides unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
IUPAC Name |
4-ethyl-N-[(1-methylpyrazol-3-yl)methyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-3-11-4-6-12(7-5-11)14-10-13-8-9-16(2)15-13/h4-9,14H,3,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNGNZMFNLGWLBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCC2=NN(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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